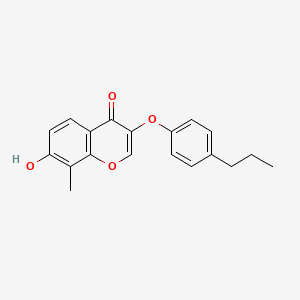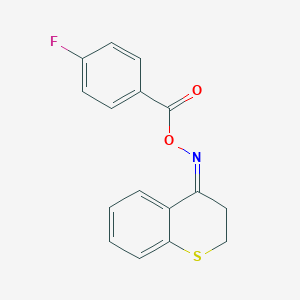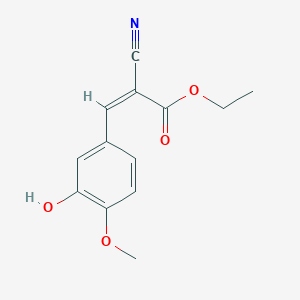![molecular formula C16H13NO3 B5910960 (2E)-3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)
(2E)-3-[3-(benzoylamino)phenyl]acrylic acid
説明
(2E)-3-[3-(benzoylamino)phenyl]acrylic acid: is an organic compound characterized by the presence of a benzoylamino group attached to a phenyl ring, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3-(benzoylamino)phenyl]acrylic acid typically involves the following steps:
Formation of Benzoylamino Intermediate: The initial step involves the reaction of aniline with benzoyl chloride to form N-benzoylaniline.
Aldol Condensation: The N-benzoylaniline is then subjected to an aldol condensation reaction with an appropriate aldehyde, such as cinnamaldehyde, under basic conditions to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (2E)-3-[3-(benzoylamino)phenyl]acrylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (2E)-3-[3-(benzoylamino)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the acrylic acid moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
類似化合物との比較
Acrylic Acid: A simpler unsaturated carboxylic acid with similar reactivity but lacking the benzoylamino group.
Phenylboronic Acid: Contains a phenyl group and boronic acid moiety, used in organic synthesis and sensor applications.
1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester: A plasticizer used in flexible plastic articles, differing significantly in structure and application.
Uniqueness:
- The presence of both benzoylamino and acrylic acid groups in (2E)-3-[3-(benzoylamino)phenyl]acrylic acid imparts unique reactivity and potential bioactivity, distinguishing it from simpler analogs like acrylic acid.
特性
IUPAC Name |
(E)-3-(3-benzamidophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(19)10-9-12-5-4-8-14(11-12)17-16(20)13-6-2-1-3-7-13/h1-11H,(H,17,20)(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXQFZAMJHVJLJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329681 | |
| Record name | (E)-3-(3-benzamidophenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116557-36-9 | |
| Record name | (E)-3-(3-benzamidophenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID](/img/structure/B5910904.png)
![methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate](/img/structure/B5910908.png)



![[(4Z)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]amino 3,4-dichlorobenzoate](/img/structure/B5910941.png)
![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)
![5,7-dimethyl-N-[(Z)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5910950.png)
![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)

![2,4-dimethylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B5910977.png)
